N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide
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Overview
Description
N-benzyl-N’-[(4-chlorophenyl)methyl]propanediamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[(4-chlorophenyl)methyl]propanediamide typically involves the reaction of benzylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of benzylamine attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-[(4-chlorophenyl)methyl]propanediamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[(4-chlorophenyl)methyl]propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-benzyl-N’-[(4-chlorophenyl)methyl]propanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[(4-chlorophenyl)methyl]propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-chloroaniline: Shares a similar structure but lacks the propanediamide backbone.
4-chlorobenzyl chloride: A precursor in the synthesis of N-benzyl-N’-[(4-chlorophenyl)methyl]propanediamide.
Benzylamine: Another precursor used in the synthesis process.
Uniqueness
N-benzyl-N’-[(4-chlorophenyl)methyl]propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
370575-58-9 |
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Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-8-6-14(7-9-15)12-20-17(22)10-16(21)19-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,21)(H,20,22) |
InChI Key |
BCCUXYKDINCFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=C(C=C2)Cl |
solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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